molecular formula C8H16 B097073 3,4-Dimethyl-3-hexene CAS No. 19550-88-0

3,4-Dimethyl-3-hexene

Cat. No.: B097073
CAS No.: 19550-88-0
M. Wt: 112.21 g/mol
InChI Key: XTUXVDJHGIEBAA-BQYQJAHWSA-N
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Description

3,4-Dimethyl-3-hexene is an organic compound belonging to the class of alkenes. It is characterized by the presence of a double bond between the third and fourth carbon atoms in its six-carbon chain, with two methyl groups attached to the third and fourth carbon atoms. The (E) notation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, giving the compound a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-3-hexene can be achieved through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 3,4-dimethylhexan-3-ol using a strong acid such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the elimination of water and formation of the double bond.

    Wittig Reaction: Another approach is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. For this compound, the appropriate ylide and carbonyl compound would be selected to ensure the formation of the trans isomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale dehydration processes or catalytic methods that ensure high yield and purity. Catalysts such as zeolites or metal oxides may be employed to enhance the efficiency of the dehydration reaction.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-3-hexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding diols or carbonyl compounds.

    Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert the double bond to a single bond, yielding 3,4-dimethylhexane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur across the double bond, resulting in the formation of dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or ozone in a controlled environment.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Diols or carbonyl compounds.

    Reduction: 3,4-Dimethylhexane.

    Substitution: Dihalogenated alkanes.

Scientific Research Applications

3,4-Dimethyl-3-hexene has several applications in scientific research, including:

    Chemistry: It serves as a model compound for studying alkene reactions and mechanisms. Its well-defined structure makes it suitable for kinetic and mechanistic studies.

    Biology: While not directly used in biological systems, derivatives of this compound can be synthesized and evaluated for potential biological activity.

    Medicine: Research into the medicinal chemistry of alkenes may involve this compound as a precursor or intermediate in the synthesis of pharmacologically active compounds.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example:

    Oxidation: The double bond reacts with oxidizing agents, leading to the formation of epoxides or diols through the addition of oxygen atoms.

    Reduction: The double bond is hydrogenated in the presence of a catalyst, resulting in the addition of hydrogen atoms and conversion to a single bond.

    Substitution: Halogenation involves the addition of halogen atoms across the double bond, facilitated by the electrophilic nature of the halogen molecules.

Comparison with Similar Compounds

3,4-Dimethyl-3-hexene can be compared with other similar alkenes, such as:

    (Z)-3,4-Dimethylhex-3-ene: The cis isomer of the compound, where the higher priority substituents are on the same side of the double bond.

    3,4-Dimethylhex-2-ene: An isomer with the double bond between the second and third carbon atoms.

    3,4-Dimethylhexane: The fully saturated alkane counterpart.

Uniqueness: The (E) configuration of this compound imparts distinct physical and chemical properties compared to its (Z) isomer. The trans configuration generally results in a more stable and less sterically hindered molecule, influencing its reactivity and interactions with other compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in organic chemistry, with potential implications in biology, medicine, and industry.

Properties

IUPAC Name

(E)-3,4-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUXVDJHGIEBAA-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C)/CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067582, DTXSID301311807
Record name 3-Hexene, 3,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3,4-Dimethyl-3-hexene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-88-0, 30951-95-2
Record name (3E)-3,4-Dimethyl-3-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19550-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3,4-Dimethylhex-3-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030951952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexene, 3,4-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E)-3,4-Dimethyl-3-hexene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3,4-dimethylhex-3-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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